N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
Description
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core substituted with an azepane group at the 4-position and an ethyl-linked adamantane-1-carboxamide moiety at the 1-position. The adamantane group confers high lipophilicity and rigidity, which may enhance membrane permeability and binding stability in biological systems . This compound is cataloged under CAS number 1021122-68-8 and is structurally related to derivatives explored for therapeutic applications, such as kinase inhibition or protein-targeted modulation .
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c31-23(24-12-17-9-18(13-24)11-19(10-17)14-24)25-5-8-30-22-20(15-28-30)21(26-16-27-22)29-6-3-1-2-4-7-29/h15-19H,1-14H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHQBGPXPBZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells. These effects contribute to its potential as a cancer treatment.
Biological Activity
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an adamantane core, an azepan ring, and a pyrazolo[3,4-d]pyrimidine moiety. Its molecular formula is with a molar mass of 344.43 g/mol. The presence of these structural elements is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6 |
| Molar Mass | 344.43 g/mol |
| Key Functional Groups | Amide, Heterocycles |
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various kinases. Kinases are enzymes that play pivotal roles in cellular signaling pathways, influencing processes such as cell growth and differentiation. Notable kinases targeted by this compound include:
- Spleen Tyrosine Kinase (SYK) : Involved in immune response regulation.
- Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease.
The inhibition of these kinases suggests potential applications in treating autoimmune disorders and certain cancers by modulating inflammatory responses and neuronal protection .
The compound's mechanism of action primarily involves the modulation of kinase activity. By binding to the ATP-binding site of target kinases, it prevents phosphorylation processes critical for signal transduction pathways. This action can lead to reduced cell proliferation and survival in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:
- In Vitro Studies : A study demonstrated that compounds with similar pyrazolo[3,4-d]pyrimidine structures effectively inhibited SYK activity with IC50 values in the low nanomolar range .
- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor growth in xenograft models when treated with related kinase inhibitors .
- Metabolic Stability : Research on metabolic stability indicated that modifications to the azepane ring could enhance the pharmacokinetic profile of the compound, potentially leading to improved efficacy and reduced side effects .
Potential Applications
The unique properties of this compound position it as a candidate for development in several therapeutic areas:
Comparison with Similar Compounds
Substituent at the 4-Position
Impact :
Substituent at the 1-Position
Impact :
- Adamantane’s hydrophobicity may enhance blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
- Compound 2v’s biotin tag suggests applications in diagnostic pull-down assays or targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
